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Compound of Interest

Compound Name: Tris(dimethylamino)arsine

Cat. No.: B1606909

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers and scientists utilizing Tris(dimethylamino)arsine
(TDMAAS) as a precursor in epitaxial growth processes such as Metal-Organic Chemical Vapor
Deposition (MOCVD).

Frequently Asked Questions (FAQs)

Q1: What is Tris(dimethylamino)arsine (TDMAASs) and why is it used in epitaxial growth?

Tris(dimethylamino)arsine, with the chemical formula As(N(CHs)z)s, is an organometallic
precursor used as a source of arsenic for the growth of 11I-V compound semiconductor thin
films. Its application in MOCVD is favored due to its high vapor pressure and lower
decomposition temperature compared to arsine gas (AsHs), which enhances safety and allows
for more controlled deposition processes.

Q2: How does the purity of TDMAAs affect the quality of the epitaxial layer?

The purity of TDMAAS is a critical factor that directly influences the electronic, optical, and
structural properties of the grown epitaxial layers. Impurities can be incorporated into the

crystal lattice, creating defects that can act as charge traps or scattering centers, thereby
degrading device performance.

Q3: What are the common impurities found in TDMAAs and what are their typical effects?
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Common impurities in organometallic precursors like TDMAAs can include:

o Carbon-based species: Incomplete decomposition of the organic ligands in TDMAAs can
lead to carbon incorporation into the epitaxial layer. Carbon can act as an acceptor impurity
in materials like GaAs, reducing electron mobility and affecting the material's conductivity.

e Oxygen- and moisture-related impurities: Residual moisture or oxygen in the TDMAAs or the
MOCVD system can lead to the formation of oxides in the epitaxial layer. These can
introduce deep-level defects that act as non-radiative recombination centers, reducing
photoluminescence efficiency.

« Silicon: Silicon can be introduced during the synthesis of the precursor or from the container
walls. In IlI-V materials, silicon is an amphoteric dopant, meaning it can act as either a donor
or an acceptor, leading to unintentional doping and compensation effects that alter the
intended electronic properties of the film.

o Metallic impurities: Trace metals can be present from the raw materials or manufacturing
process of TDMAASs. These impurities can introduce energy levels within the bandgap of the
semiconductor, negatively impacting carrier lifetime and device performance.

Troubleshooting Guide

This guide addresses common issues encountered during epitaxial growth using TDMAAs that
may be related to precursor purity.
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Issue

Potential Cause Related to
TDMAASs Purity

Suggested Troubleshooting
Steps

Low Carrier Mobility

Carbon Incorporation: High
levels of carbon impurities from
the TDMAAS precursor acting

as scattering centers.

1. Verify the purity of the
TDMAAS source; consider
using a higher purity grade. 2.
Optimize the V/III ratio during
growth; a higher ratio can
sometimes suppress carbon
incorporation. 3. Adjust the
growth temperature to ensure
complete decomposition of the

precursor.

Unintentional Doping:
Presence of silicon or other
electrically active impurities in
the TDMAAs.

1. Analyze the TDMAAs for
trace elemental impurities
using techniques like
Inductively Coupled Plasma
Mass Spectrometry (ICP-MS).
2. If impurities are confirmed,

replace the TDMAAs cylinder.

Poor Photoluminescence (PL)

Intensity

Non-radiative Recombination
Centers: Oxygen-related
impurities or other deep-level
defects introduced from the

precursor.

1. Ensure the MOCVD system
is free of leaks to prevent
oxygen and moisture
contamination. 2. Use a high-
purity TDMAAs source with low
oxygen and water content
specifications. 3. Perform a
bake-out of the gas lines and

reactor before growth.

High Surface Defect Density /
Rough Morphology

Incomplete Precursor
Decomposition: Impurities in
the TDMAAs may alter its
decomposition pathway,
leading to non-ideal growth

and surface roughening.

1. Optimize the growth
temperature and pressure to
ensure uniform and complete
decomposition of the TDMAAs.
2. Characterize the surface
morphology using Atomic
Force Microscopy (AFM) to
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identify the nature of the
defects. 3. Consult with the
precursor supplier for
information on the thermal
stability and decomposition
characteristics of the specific
TDMAAS batch.

1. Request a certificate of
analysis (CoA) for each new
batch of TDMAAs. 2. If

possible, qualify each new

Batch-to-Batch Variation in

Purity: The concentration of ) N
) T - cylinder on a non-critical
Inconsistent Growth Results critical impurities may vary _
] growth run before use in
between different batches or

cylinders of TDMAAs.

critical device fabrication. 3.
Maintain a log of growth results
correlated with the specific

precursor batch.

Quantitative Data Summary

While specific quantitative data correlating TDMAAS purity directly to epitaxial layer properties
is often proprietary and dependent on the specific growth conditions and material system, the
following table provides a generalized overview of the expected impact of key impurities on
Gallium Arsenide (GaAs) as a representative Ill-V material.
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e Typical Concentration Range  Effect on GaAs Epitaxial
Impurity in TDMAAS o . .
in High-Purity Precursor Layer Properties

Increased background p-type
Carbon <10 ppm carrier concentration, reduced

electron mobility.

Unintentional n-type or p-type
Silicon <1 ppm doping, compensation of

intentional dopants.

Formation of deep-level
defects, reduced

Oxygen <5 ppm photoluminescence intensity,
potential for increased surface

roughness.

" _ Introduction of deep-level
Transition Metals (e.g., Fe, Ni,

cn <0.1 ppm traps, reduced minority carrier
r

lifetime.

Experimental Protocols
Hall Effect Measurement

Objective: To determine the carrier concentration, mobility, and conductivity type of the epitaxial
layer.

Methodology (van der Pauw Method):

o Sample Preparation: A square or cloverleaf-shaped sample is cleaved from the wafer. Four
ohmic contacts are made at the corners of the sample, typically by annealing small indium or
gold-germanium dots.

o Measurement Setup: The sample is mounted in a Hall effect measurement system equipped
with a controllable magnetic field and a constant current source.

o Resistance Measurements (Zero Magnetic Field):
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o Acurrent (IAB) is passed between two adjacent contacts (A and B), and the voltage (VCD)
is measured between the other two contacts (C and D). The resistance RAB,CD is
calculated.

o The current is then passed between contacts B and C, and the voltage is measured
between D and A to determine RBC,DA.

» Hall Voltage Measurement (With Magnetic Field):
o A known magnetic field (B) is applied perpendicular to the sample surface.

o Acurrent (IAC) is passed between two diagonal contacts (A and C), and the voltage (VBD)
is measured between the other two diagonal contacts (B and D).

o The magnetic field is then reversed (-B), and the measurement is repeated to eliminate
thermoelectric effects. The Hall voltage (VH) is the change in VBD with and without the
magnetic field.

 Calculations:
o The sheet resistance (Rs) is calculated using the van der Pauw equation.
o The sheet carrier concentration (ns) is determined from the Hall voltage.

o The Hall mobility (uH) is calculated from the sheet resistance and sheet carrier
concentration.

Photoluminescence (PL) Spectroscopy

Objective: To assess the optical quality of the epitaxial layer, identify impurity-related
transitions, and determine the bandgap energy.

Methodology:

o Sample Mounting: The sample is mounted in a cryostat to allow for temperature-dependent
measurements (typically from 4K to 300K).
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» Excitation: A laser with a photon energy greater than the bandgap of the material is focused
onto the sample surface to excite electron-hole pairs.

 Light Collection and Analysis: The light emitted from the sample (photoluminescence) is
collected by a lens and directed into a spectrometer. The spectrometer disperses the light by
wavelength.

o Detection: A sensitive detector, such as a photomultiplier tube or a CCD camera, measures
the intensity of the light at each wavelength.

o Data Analysis: The resulting spectrum (intensity vs. wavelength/energy) is analyzed to
identify the peak positions, intensities, and linewidths of the various radiative recombination
processes, which provide information about the material's quality and purity.

Atomic Force Microscopy (AFM)

Objective: To characterize the surface morphology and roughness of the epitaxial layer at the
nanoscale.

Methodology:
o Sample Preparation: A small piece of the wafer is mounted on an AFM sample holder.

o Cantilever and Tip: A cantilever with a sharp tip at its end is brought into close proximity to
the sample surface.

e Scanning: The tip is scanned across the surface in a raster pattern. The deflection of the
cantilever due to the forces between the tip and the surface is monitored.

o Feedback Loop: In tapping mode (a common mode for semiconductor surfaces), the
cantilever is oscillated near its resonant frequency. As the tip interacts with the surface, the
amplitude of this oscillation changes. A feedback loop adjusts the height of the scanner to
maintain a constant oscillation amplitude.

e Image Generation: The adjustments made by the feedback loop are recorded and used to
generate a three-dimensional topographical map of the surface.
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+ Data Analysis: The AFM software is used to analyze the image and calculate surface
roughness parameters, such as the root-mean-square (RMS) roughness, and to identify
surface defects like pits or hillocks.

Visualizations

Quality Assessment Data Analysis

Hall Effect Electrical Properties

Epitaxial Growth

Introduction

Deposition

TDMAAs Precursor MOCVD Reactor Epitaxial Layer Photoluminescence Optical Properties

Atomic Force Microscopy Surface Morphology

Click to download full resolution via product page

Caption: Experimental workflow from epitaxial growth to material characterization.
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Caption: Troubleshooting logic for TDMAAS purity-related issues in epitaxy.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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